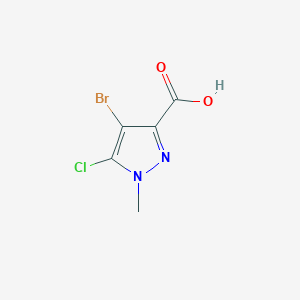![molecular formula C15H16F3NO3 B2965953 N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide CAS No. 2411268-77-2](/img/structure/B2965953.png)
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide, also known as TFMOX, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been synthesized using various methods. TFMOX has been found to have various biochemical and physiological effects and has been used in several lab experiments.
Mechanism of Action
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with certain proteins, including the voltage-gated potassium channel Kv1.5. The mechanism of action of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide is believed to involve the formation of covalent adducts with the target proteins or enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system. N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has also been shown to interact with the voltage-gated potassium channel Kv1.5, which plays a role in regulating the heart's electrical activity.
Advantages and Limitations for Lab Experiments
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized using various methods. It is also a stable compound that can be stored for long periods without degradation. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to have non-specific effects on certain enzymes and proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide in scientific research. One direction is the development of new synthetic methods for the production of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide, which could increase its availability for use in experiments. Another direction is the investigation of the effects of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide on other enzymes and proteins, which could lead to the discovery of new biological pathways and targets. Finally, the development of new derivatives of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide with improved specificity and potency could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with 3-hydroxytetrahydrofuran in the presence of a catalyst such as BF3.Et2O. Another method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalyl chloride and then with ammonia to obtain N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide.
Scientific Research Applications
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a starting material for the synthesis of biologically active compounds. It has also been used as a tool to study the mechanism of action of various enzymes and to investigate the role of certain proteins in biological processes.
properties
IUPAC Name |
N-[3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-3-1-10(2-4-11)7-14(5-6-21-9-14)19-13(20)12-8-22-12/h1-4,12H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMHBDGBMXDCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)
![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)



